molecular formula C12H16BrCl2NO B1443291 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride CAS No. 1220018-00-7

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride

Cat. No.: B1443291
CAS No.: 1220018-00-7
M. Wt: 341.07 g/mol
InChI Key: WNFGOHGQUATPKR-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H16BrCl2NO . It is available for purchase from various chemical suppliers .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results. For detailed reaction analysis, it is recommended to refer to the material safety data sheet (MSDS) or consult with a chemical engineer or chemist .

Scientific Research Applications

Synthesis and Intermediate Use in Insecticides

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride is an intermediate in the synthesis of new insecticides. For example, a study on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate of a new insecticide, chlorantraniliprole, involved similar halogenated pyrrolidine compounds. This synthesis process is noted for its simple operation and high yield and purity of the product (Niu Wen-bo, 2011).

Development of Heterocyclic Compounds

Heterocyclic compounds, including those derived from halogenated pyrrolidines, are significant in the field of organic chemistry. A study demonstrated the reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines, which were then transformed into piperidin-3-ones through a unique ring expansion-oxidation protocol. These transformations are crucial for developing various pharmaceuticals and organic materials (M. D’hooghe et al., 2008).

Structural and Spectroscopic Studies

Studies on structurally related compounds, such as 3-chloro-5-hydroxy-2,6-dimethylpyridine, provide insights into hydrogen bonding and other molecular interactions. This knowledge is crucial for understanding the behavior of similar compounds in various applications, including pharmaceuticals and materials science (J. Hanuza et al., 1997).

Applications in Total Synthesis of Natural Alkaloids

The compound has been used in the synthesis of natural alkaloids. For instance, the reaction of a related compound, protected 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine, with various reagents, led to the synthesis of the natural alkaloid variolin B. Such research demonstrates the compound's utility in synthesizing complex molecular structures (A. Baeza et al., 2010).

Safety and Hazards

For safety and hazard information, it is recommended to refer to the material safety data sheet (MSDS) of the compound .

Future Directions

The future directions of research or applications involving this compound are not specified in the search results. For more information, it is recommended to review recent scientific literature or consult with a researcher in the field .

Properties

IUPAC Name

3-(2-bromo-4-chloro-3,5-dimethylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO.ClH/c1-7-5-10(11(13)8(2)12(7)14)16-9-3-4-15-6-9;/h5,9,15H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFGOHGQUATPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Br)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride
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3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride
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3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride
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3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride
Reactant of Route 5
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride
Reactant of Route 6
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride

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